(3R)-3-(1-ethoxyethoxy)-3-methylpent-1-en-4-yne
CAS No.:
Cat. No.: VC15734687
Molecular Formula: C10H16O2
Molecular Weight: 168.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16O2 |
|---|---|
| Molecular Weight | 168.23 g/mol |
| IUPAC Name | (3R)-3-(1-ethoxyethoxy)-3-methylpent-1-en-4-yne |
| Standard InChI | InChI=1S/C10H16O2/c1-6-10(5,7-2)12-9(4)11-8-3/h1,7,9H,2,8H2,3-5H3/t9?,10-/m0/s1 |
| Standard InChI Key | NSVFPEGYFRAXRT-AXDSSHIGSA-N |
| Isomeric SMILES | CCOC(C)O[C@](C)(C=C)C#C |
| Canonical SMILES | CCOC(C)OC(C)(C=C)C#C |
Introduction
(3R)-3-(1-ethoxyethoxy)-3-methylpent-1-en-4-yne is a complex organic compound characterized by its unique structure and functional groups. It belongs to the class of alkynes and is notable for its potential applications in organic synthesis and chemical research. The compound's systematic name reflects its stereochemistry and substituent groups, which are critical for its reactivity and properties.
Molecular Formula
The molecular formula of (3R)-3-(1-ethoxyethoxy)-3-methylpent-1-en-4-yne is , indicating it contains ten carbon atoms, sixteen hydrogen atoms, and two oxygen atoms.
Structural Representation
The compound can be represented structurally as follows:
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2D Structure: The structural formula illustrates the arrangement of atoms within the molecule, highlighting the alkyne functional group and ethoxy substituents.
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3D Conformation: A three-dimensional representation provides insight into the spatial arrangement of atoms, which is crucial for understanding the compound's reactivity.
Synthesis of (3R)-3-(1-ethoxyethoxy)-3-methylpent-1-en-4-yne
The synthesis of this compound typically involves several steps, utilizing various reagents and conditions to achieve the desired structure.
Synthetic Route
A common synthetic route includes:
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Starting Materials: The synthesis often begins with readily available alkynes or alkenes.
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Reagents: Catalysts such as p-toluenesulfonic acid may be used to facilitate reactions involving ether formation.
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Reaction Conditions: The reaction is usually conducted in a solvent like dichloromethane under controlled temperatures to optimize yield.
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Purification: Following synthesis, purification techniques such as distillation or chromatography are employed to isolate the target compound.
Characterization Techniques
Characterization of (3R)-3-(1-ethoxyethoxy)-3-methylpent-1-en-4-yne is essential to confirm its structure and purity.
Analytical Methods
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Nuclear Magnetic Resonance (NMR): Provides information on the hydrogen and carbon environments within the molecule.
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Infrared Spectroscopy (IR): Used to identify functional groups based on characteristic absorption bands.
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Mass Spectrometry (MS): Helps determine the molecular weight and fragmentation patterns, confirming the molecular formula.
Applications and Research Findings
Research indicates that compounds like (3R)-3-(1-ethoxyethoxy)-3-methylpent-1-en-4-yne may have applications in:
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Organic Synthesis: Serving as intermediates in the production of more complex molecules.
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Pharmaceutical Chemistry: Potential use in drug development due to unique structural features that may interact with biological targets.
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